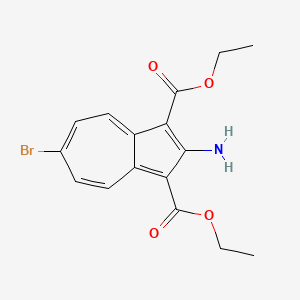
Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester is a complex organic compound with a unique structure that includes an azulene core substituted with amino, bromo, and ester groups.
Preparation Methods
The synthesis of 2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Chemical Reactions Analysis
2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets. The amino and ester groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The bromine atom can also participate in halogen bonding, further affecting the compound’s activity .
Comparison with Similar Compounds
2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester can be compared with other azulene derivatives such as:
2-Aminoazulene: Lacks the bromo and ester groups, resulting in different reactivity and applications.
6-Bromoazulene: Lacks the amino and ester groups, leading to different chemical properties.
Azulene-1,3-dicarboxylic acid diethyl ester: Lacks the amino and bromo groups, affecting its biological and chemical behavior.
The presence of the amino, bromo, and ester groups in 2-Amino-6-bromoazulene-1,3-dicarboxylic acid diethyl ester makes it unique and versatile for various applications .
Properties
CAS No. |
50469-71-1 |
|---|---|
Molecular Formula |
C16H16BrNO4 |
Molecular Weight |
366.21 g/mol |
IUPAC Name |
diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C16H16BrNO4/c1-3-21-15(19)12-10-7-5-9(17)6-8-11(10)13(14(12)18)16(20)22-4-2/h5-8H,3-4,18H2,1-2H3 |
InChI Key |
FFJDTLVBBHOFJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC(=CC=C2C(=C1N)C(=O)OCC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















